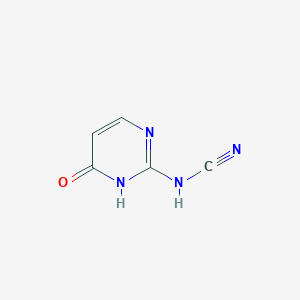
Octadecanoic acid, 7-hydroxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 7-hydroxy-, methyl ester: is a chemical compound with the molecular formula C19H38O3 It is a derivative of octadecanoic acid (stearic acid) where a hydroxyl group is attached to the 7th carbon, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 7-hydroxy-, methyl ester typically involves the following steps:
Hydroxylation: Octadecanoic acid is subjected to hydroxylation to introduce a hydroxyl group at the 7th carbon position. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Esterification: The hydroxylated octadecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The hydroxylation and esterification reactions are optimized for higher yields and purity. Catalysts and reaction conditions are carefully controlled to minimize by-products and ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octadecanoic acid, 7-hydroxy-, methyl ester can undergo oxidation reactions where the hydroxyl group is further oxidized to a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated compounds, alkylated derivatives
Applications De Recherche Scientifique
Octadecanoic acid, 7-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to modulate biological pathways and treat diseases.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers. Its properties make it suitable for use in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of octadecanoic acid, 7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th carbon position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid, methyl ester: Lacks the hydroxyl group at the 7th position, making it less reactive in certain chemical reactions.
Octadecanoic acid, 12-hydroxy-, methyl ester: The hydroxyl group is located at the 12th carbon position, resulting in different chemical and biological properties.
Hexadecanoic acid, methyl ester: A shorter chain fatty acid ester with different physical and chemical characteristics.
Uniqueness
Octadecanoic acid, 7-hydroxy-, methyl ester is unique due to the presence of the hydroxyl group at the 7th carbon position. This structural feature imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
2379-96-6 |
|---|---|
Formule moléculaire |
C19H38O3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
methyl 7-hydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 |
Clé InChI |
IJBGOEKNFPZAGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
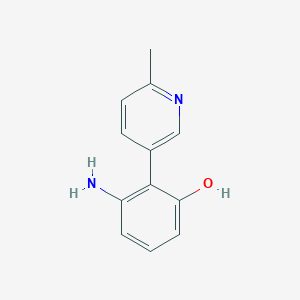

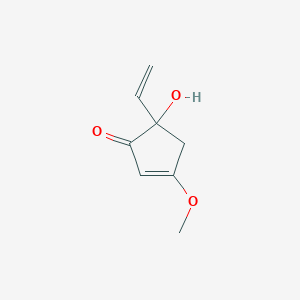
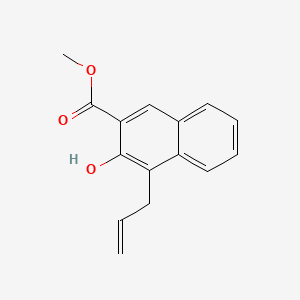
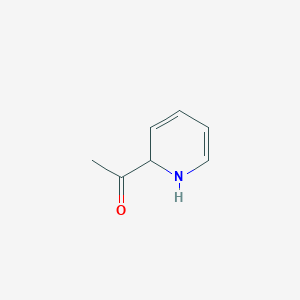
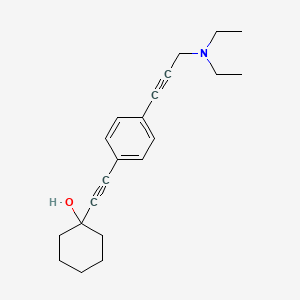
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
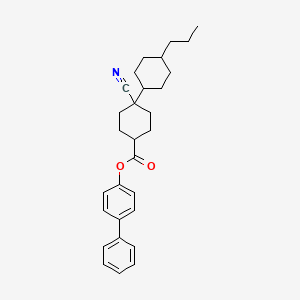
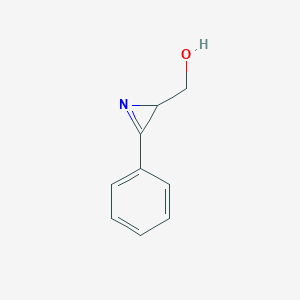
![4-[15-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B13798471.png)

![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 6-ethyl-N,N-dimethyl-](/img/structure/B13798481.png)
